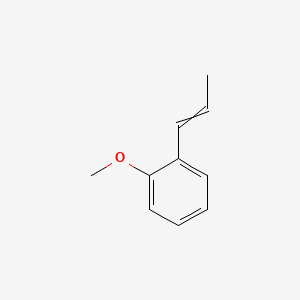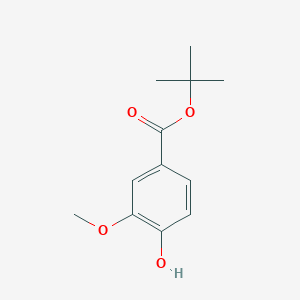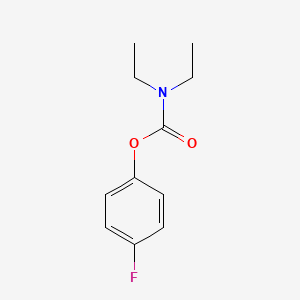
(4-fluorophenyl) N,N-diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluorophenyl) N,N-diethylcarbamate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by diethyl and 4-fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl) N,N-diethylcarbamate typically involves the reaction of diethylamine with 4-fluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl) N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-fluorophenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-fluorophenyl) N,N-diethylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atom in the 4-position enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: The parent compound with the formula H2NCOOH.
Ethyl carbamate: A related compound with similar structural features.
Dithiocarbamate: Another derivative of carbamic acid with sulfur atoms replacing oxygen.
Uniqueness
(4-fluorophenyl) N,N-diethylcarbamate is unique due to the presence of both diethyl and 4-fluorophenyl groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances its stability and binding affinity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
(4-fluorophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14FNO2/c1-3-13(4-2)11(14)15-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
VPCSJQMOAJWAGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


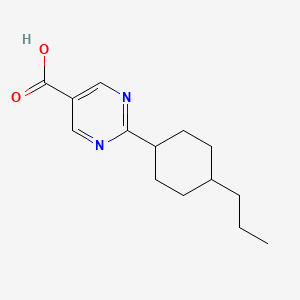
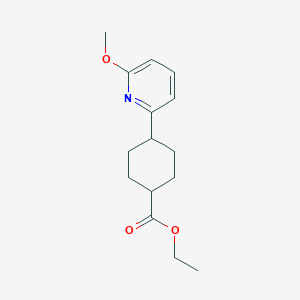
![5-Hydroxy-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B8425485.png)
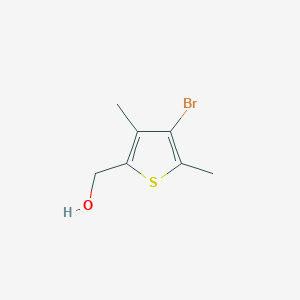

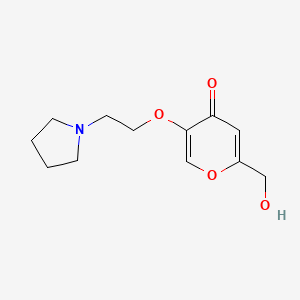
![4-[Methyl(propan-2-yl)amino]but-2-enoic acid](/img/structure/B8425503.png)
![[3-(4-Chlorophenyl)-[1,2,4]thiadiazol-5-yl]-methanol](/img/structure/B8425508.png)
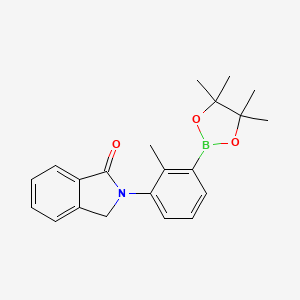
![2,6-dichloro-N-[4-(4,6-dimethylpyrimidin-2-yl-sulfamoyl)-phenyl]-benzamide](/img/structure/B8425529.png)
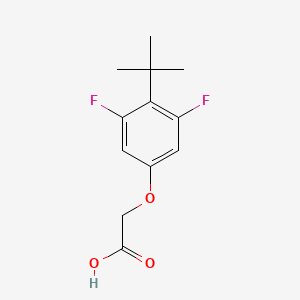
![Methyl 2-({methyl[(4-bromophenyl)methyl]amino}sulfonyl)acetate](/img/structure/B8425542.png)
